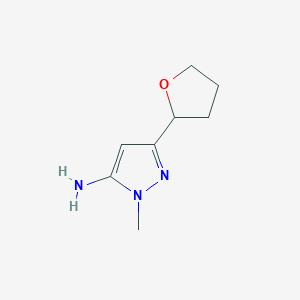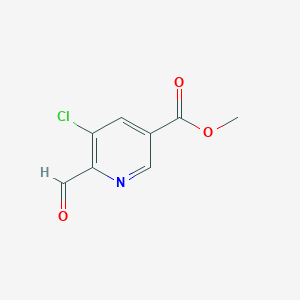
2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide
説明
“2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound with the molecular formula C4H5BrN4O and a molecular weight of 205.01 . It belongs to the family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions .
Chemical Reactions Analysis
1,2,4-triazoles, including “2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide”, are known to participate in various chemical reactions. They can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions .科学的研究の応用
Antihistaminic Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide and its derivatives have been explored for their potential in the development of novel antihistaminic agents. Research indicates that these compounds show promising H1-antihistaminic activity. For instance, certain synthesized 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been tested for in vivo H1-antihistaminic activity on guinea pigs, displaying significant protection against histamine-induced bronchospasm, with minimal sedation compared to standard drugs like chlorpheniramine maleate. This suggests a potential for these compounds in the development of new classes of antihistamines with reduced sedative effects (Alagarsamy et al., 2007).
Anticonvulsant Effects
Compounds containing the 1,2,4-triazole moiety, similar to 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide, have been studied for their anticonvulsant effects. Research has indicated that the hybridization of the H3 receptor pharmacophore with the 1,2,4-triazole moiety can lead to compounds with significant anticonvulsant activities. In studies, certain nonimidazole H3 receptor antagonists/inverse agonists demonstrated notable H3 receptor antagonistic activities and offered protection in maximal electroshock seizure-induced convulsant models in mice. The therapeutic effects were attributed to the H3 receptor, indicating the potential of these compounds in developing new anticonvulsant drugs (Song et al., 2020).
Analgesic Activity
Derivatives of 1,2,4-triazole have been investigated for their analgesic activity. Studies on salts of 2-(5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-ylthio)acetic acid, for example, demonstrated analgesic activity by affecting the pain threshold in experimental animals. This suggests the potential of such derivatives in the development of new drugs for pain management, further emphasizing the therapeutic significance of the 1,2,4-triazole moiety (Odintsova, 2016).
Memory Enhancement
Compounds related to 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide have been synthesized and evaluated for their effects on memory. Studies on compounds like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide have demonstrated effects on memory enhancement in mice, suggesting the potential application of these compounds in the treatment of memory-related disorders (Li Ming-zhu, 2008).
作用機序
Target of Action
It is known that 1,2,4-triazole derivatives can bind to multiple receptors , and they have been found in many important synthetic drug molecules . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may also interact with multiple targets.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may interact with its targets in a similar manner.
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may affect multiple biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives , it is likely that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may have diverse molecular and cellular effects.
Action Environment
It is known that the compounds synthesized from 1,2,4-triazole derivatives are thermally stable , suggesting that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may also exhibit stability under various environmental conditions.
特性
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRFQTURFUUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)




![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)






